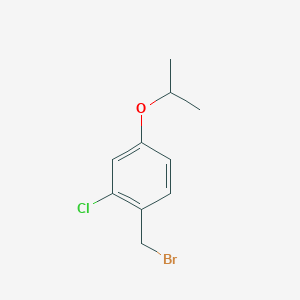
1-(Bromomethyl)-2-chloro-4-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-2-chloro-4-isopropoxybenzene is an organic compound with the molecular formula C10H12BrClO. This compound is characterized by a benzene ring substituted with a bromomethyl group, a chlorine atom, and an isopropoxy group. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-chloro-4-isopropoxybenzene typically involves the bromination of 2-chloro-4-isopropoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-2-chloro-4-isopropoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form 2-chloro-4-isopropoxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromomethyl group can yield 2-chloro-4-isopropoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous solvents under inert atmosphere to prevent oxidation of the reducing agent.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- 2-chloro-4-isopropoxybenzaldehyde from oxidation.
- 2-chloro-4-isopropoxybenzyl alcohol from reduction .
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2-chloro-4-isopropoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-2-chloro-4-isopropoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The chlorine atom and isopropoxy group influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Benzyl Bromide: Similar structure with a bromomethyl group attached to a benzene ring, but lacks the chlorine and isopropoxy substituents.
2-Chloro-4-isopropoxybenzyl Alcohol: Precursor to 1-(Bromomethyl)-2-chloro-4-isopropoxybenzene, differing by the presence of a hydroxyl group instead of a bromomethyl group.
Uniqueness: this compound is unique due to the combination of its substituents, which confer specific reactivity and properties not found in simpler analogs like benzyl bromide. The presence of both electron-withdrawing (chlorine) and electron-donating (isopropoxy) groups makes it a versatile intermediate for various synthetic applications .
Eigenschaften
Molekularformel |
C10H12BrClO |
|---|---|
Molekulargewicht |
263.56 g/mol |
IUPAC-Name |
1-(bromomethyl)-2-chloro-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12BrClO/c1-7(2)13-9-4-3-8(6-11)10(12)5-9/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
KQNBZSOBSRPVMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


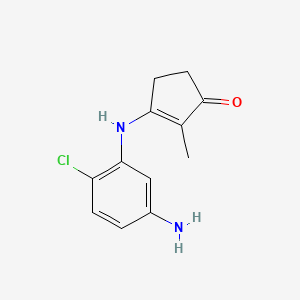
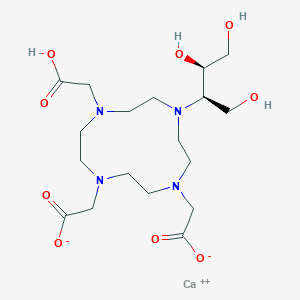
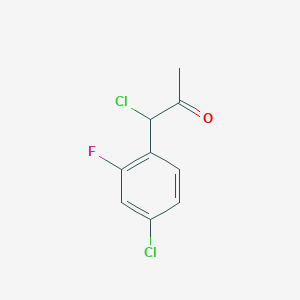
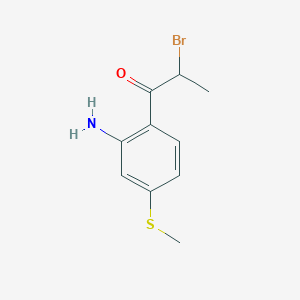
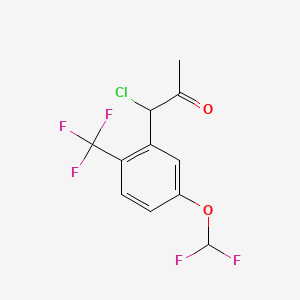

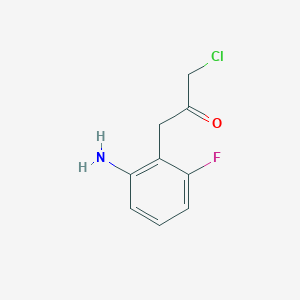

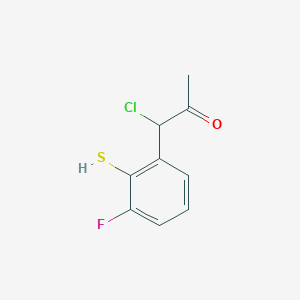
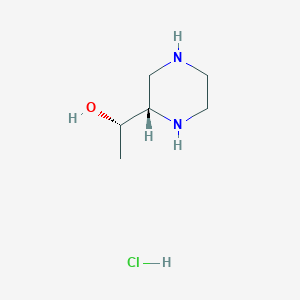
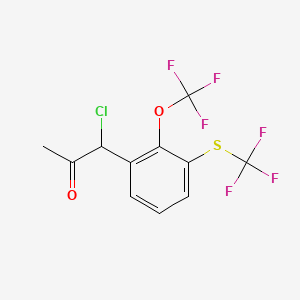
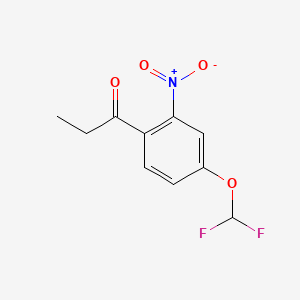
![N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B14053163.png)

